PC SPDP-NHS carbonate ester
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Overview
Description
PC SPDP-NHS carbonate ester is a cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs). It features carbonate and ester groups that facilitate stable covalent bonding with primary amines, making it a valuable tool in biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PC SPDP-NHS carbonate ester involves the reaction of N-hydroxysuccinimide (NHS) ester with a carbonate ester. The reaction is typically performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The process ensures the formation of a stable covalent bond between the NHS ester and the carbonate ester, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and packaged for use in various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
PC SPDP-NHS carbonate ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Cleavage Reactions: The carbonate ester group can be cleaved under specific conditions, releasing the attached molecule
Common Reagents and Conditions
Reagents: Primary amines, phosphate buffers, carbonate/bicarbonate buffers, borate buffers.
Conditions: pH 7-8, room temperature .Major Products Formed
The major products formed from the reactions of this compound include stable amide bonds and cleaved carbonate esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
PC SPDP-NHS carbonate ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a linker in the synthesis of complex biomolecular structures.
Biology: Facilitates the creation of stable covalent bonds with primary amines in biomolecules.
Medicine: Used in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Employed in the production of advanced biochemical and pharmaceutical products .
Mechanism of Action
PC SPDP-NHS carbonate ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with primary amines to form amide bonds, while the carbonate ester group can be cleaved under specific conditions, releasing the attached molecule. This mechanism allows for the precise targeting and release of therapeutic agents in antibody-drug conjugates .
Comparison with Similar Compounds
Similar Compounds
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): Another cleavable linker used in the synthesis of antibody-drug conjugates.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in bioconjugation.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A water-soluble version of SMCC
Uniqueness
PC SPDP-NHS carbonate ester is unique due to its cleavable nature, which allows for the controlled release of attached molecules under specific conditions. This property makes it particularly valuable in the development of targeted drug delivery systems and advanced biochemical research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXYOZPURXCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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